molecular formula C12H14N2O3S B11473204 (3S,4S)-4-(carbamoylamino)tetrahydrothiophen-3-yl benzoate

(3S,4S)-4-(carbamoylamino)tetrahydrothiophen-3-yl benzoate

Cat. No.: B11473204
M. Wt: 266.32 g/mol
InChI Key: KIDXIMLQNCLUNO-NXEZZACHSA-N
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Description

. This compound features a thiolane ring, which is a five-membered ring containing sulfur, and a benzoate group. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE can be achieved through a multi-step process involving the formation of the thiolane ring and subsequent attachment of the benzoate group. One common method involves the reaction of a thiolane derivative with a benzoic acid derivative under specific conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiolane ring or the benzoate group.

    Substitution: The benzoate group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can result in the formation of various substituted benzoates.

Scientific Research Applications

4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in its structure allow it to form various interactions with enzymes and other biological molecules. These interactions can lead to changes in enzyme activity, modulation of metabolic pathways, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE include other thiolane derivatives and benzoate esters. Examples include:

Uniqueness

What sets 4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE apart from similar compounds is its specific combination of a thiolane ring and a benzoate group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

[(3S,4S)-4-(carbamoylamino)thiolan-3-yl] benzoate

InChI

InChI=1S/C12H14N2O3S/c13-12(16)14-9-6-18-7-10(9)17-11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H3,13,14,16)/t9-,10-/m1/s1

InChI Key

KIDXIMLQNCLUNO-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CS1)OC(=O)C2=CC=CC=C2)NC(=O)N

Canonical SMILES

C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)N

Origin of Product

United States

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